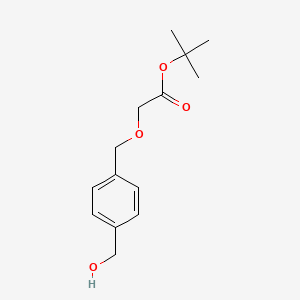
Tert-butyl 2-((4-(hydroxymethyl)benzyl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-((4-(hydroxymethyl)benzyl)oxy)acetate is an organic compound that features a tert-butyl ester group and a benzyl ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-((4-(hydroxymethyl)benzyl)oxy)acetate typically involves the reaction of tert-butyl bromoacetate with 4-(hydroxymethyl)benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-((4-(hydroxymethyl)benzyl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl ether linkage can be cleaved under acidic conditions to yield the corresponding phenol and tert-butyl acetate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid in methanol.
Major Products
Oxidation: 4-(carboxymethyl)benzyl alcohol.
Reduction: 2-((4-(hydroxymethyl)benzyl)oxy)ethanol.
Substitution: 4-hydroxybenzyl alcohol and tert-butyl acetate.
Applications De Recherche Scientifique
Tert-butyl 2-((4-(hydroxymethyl)benzyl)oxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-butyl 2-((4-(hydroxymethyl)benzyl)oxy)acetate involves its ability to undergo hydrolysis under acidic or basic conditions to release the active benzyl alcohol derivative. This hydrolysis can be catalyzed by enzymes or chemical catalysts, leading to the formation of the corresponding carboxylic acid and alcohol .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-(hydroxymethyl)phenylcarbamate: Similar structure but with a carbamate group instead of an ester.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring and an ester group.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Features a hydrazine group and an ester linkage.
Uniqueness
Tert-butyl 2-((4-(hydroxymethyl)benzyl)oxy)acetate is unique due to its combination of a benzyl ether and a tert-butyl ester, which provides distinct reactivity and stability profiles compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H20O4 |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
tert-butyl 2-[[4-(hydroxymethyl)phenyl]methoxy]acetate |
InChI |
InChI=1S/C14H20O4/c1-14(2,3)18-13(16)10-17-9-12-6-4-11(8-15)5-7-12/h4-7,15H,8-10H2,1-3H3 |
Clé InChI |
IVGDWPWOHIFRLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COCC1=CC=C(C=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13902941.png)

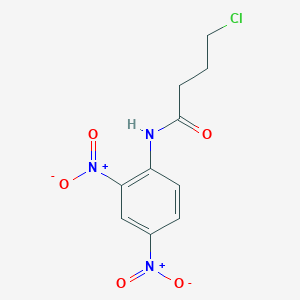
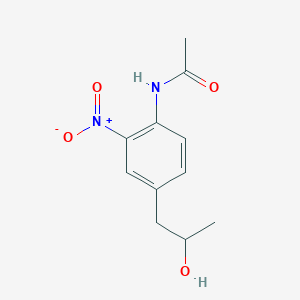
![Tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate](/img/structure/B13902978.png)
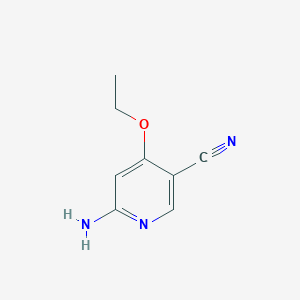
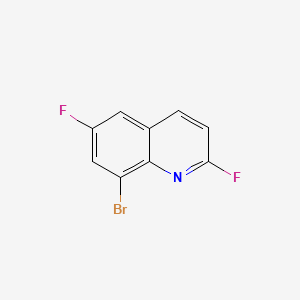


![Sodium;2-[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonic acid](/img/structure/B13903012.png)
![(9E,12E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B13903025.png)
![(2S)-2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13903030.png)
